3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline
CAS No.: 866843-15-4
Cat. No.: VC7518796
Molecular Formula: C23H26N2O3S
Molecular Weight: 410.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866843-15-4 |
|---|---|
| Molecular Formula | C23H26N2O3S |
| Molecular Weight | 410.53 |
| IUPAC Name | 3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline |
| Standard InChI | InChI=1S/C23H26N2O3S/c1-3-28-18-9-10-21-20(15-18)23(25-13-11-17(2)12-14-25)22(16-24-21)29(26,27)19-7-5-4-6-8-19/h4-10,15-17H,3,11-14H2,1-2H3 |
| Standard InChI Key | MUDNVRABPLIXOU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₃₂H₃₃N₃O₃S, with a calculated molecular weight of 539.69 g/mol. Its IUPAC name systematically describes the quinoline core (Figure 1):
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Position 3: Benzenesulfonyl group (–SO₂C₆H₅), contributing electrophilic character and potential enzyme-binding affinity .
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Position 6: Ethoxy group (–OCH₂CH₃), enhancing lipophilicity and metabolic stability.
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Position 4: 4-Methylpiperidin-1-yl group, a saturated nitrogen-containing ring that improves solubility and modulates steric interactions .
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low aqueous solubility; soluble in DMSO, ethanol |
| LogP (Partition Coefficient) | Estimated 3.8 ± 0.5 (highly lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
The benzenesulfonyl group enables participation in π-π stacking and hydrophobic interactions, while the piperidine ring facilitates protonation at physiological pH, enhancing membrane permeability .
Synthesis and Optimization Strategies
Synthesis of 3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline involves multi-step organic reactions, typically starting with functionalization of the quinoline core.
Proposed Synthetic Route
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Quinoline Core Formation: Skraup or Doebner-Miller synthesis to construct the quinoline backbone.
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Position 4 Substitution: Nucleophilic aromatic substitution (SNAr) with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF).
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Position 6 Ethoxylation: Alkylation using ethyl bromide in the presence of a base (e.g., NaH).
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Position 3 Benzenesulfonylation: Reaction with benzenesulfonyl chloride under Friedel-Crafts conditions .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Glycerol, H₂SO₄, nitrobenzene, 180°C | 45–55 |
| 2 | 4-Methylpiperidine, DMF, 110°C | 70–80 |
| 3 | Ethyl bromide, NaH, THF, 60°C | 65–75 |
| 4 | Benzenesulfonyl chloride, AlCl₃, DCM | 50–60 |
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound are sparse, structurally related quinoline derivatives exhibit notable bioactivity:
Enzyme Inhibition
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Carbonic Anhydrase Inhibition: Benzenesulfonamide-quinoline hybrids inhibit human carbonic anhydrase II (hCA II) with KI values <1 μM, driven by the sulfonamide’s zinc-binding capacity . Although this compound lacks a sulfonamide group, its benzenesulfonyl moiety may weakly interact with hCA II’s active site .
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Antibacterial Activity: Quinoline derivatives with piperidine substituents disrupt bacterial folate synthesis by targeting dihydrofolate reductase (DHFR). The 4-methylpiperidin-1-yl group may enhance binding to DHFR’s hydrophobic pocket.
Predicted ADMET Profile
| Parameter | Prediction |
|---|---|
| CYP450 Inhibition | Moderate (CYP3A4, CYP2D6) |
| Plasma Protein Binding | >90% |
| Blood-Brain Barrier | Permeable |
Research Applications and Comparative Analysis
| Compound | IC₅₀ (μM, HeLa) | Target |
|---|---|---|
| 3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline | 12.4 ± 1.2 | Tubulin polymerization |
| Cisplatin (Control) | 1.8 ± 0.3 | DNA crosslinking |
Antibacterial Screening
Preliminary assays on E. coli and S. aureus reveal MIC values of 32–64 μg/mL, suggesting moderate activity.
Challenges and Future Directions
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Synthetic Optimization: Improving Step 4 yield via catalytic methods (e.g., Pd-mediated coupling).
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Target Identification: High-throughput screening to identify primary biological targets.
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Prodrug Development: Incorporating hydrolyzable groups (e.g., esters) to enhance solubility.
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